molecular formula C15H11NO3S B13957206 2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid CAS No. 36774-70-6

2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid

Cat. No.: B13957206
CAS No.: 36774-70-6
M. Wt: 285.3 g/mol
InChI Key: DBDGIESKIDQGRA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a benzothiazole ring and a hydroxyphenyl group, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with salicylaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)-5-benzothiazoleacetic acid can be compared with other similar compounds, such as:

    2-(2-Hydroxyphenyl)benzoxazole (HBO): Similar structure but contains an oxygen atom in the heterocyclic ring instead of sulfur.

    2-(2-Hydroxyphenyl)benzimidazole (HBI): Contains a nitrogen atom in the heterocyclic ring instead of sulfur.

    2-(2-Hydroxyphenyl)benzothiazole (HBT): Lacks the acetic acid moiety present in this compound.

These compounds share similar photophysical properties and biological activities but differ in their chemical reactivity and specific applications. The presence of the acetic acid moiety in this compound may enhance its solubility and facilitate its use in certain applications .

Properties

CAS No.

36774-70-6

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)-1,3-benzothiazol-5-yl]acetic acid

InChI

InChI=1S/C15H11NO3S/c17-12-4-2-1-3-10(12)15-16-11-7-9(8-14(18)19)5-6-13(11)20-15/h1-7,17H,8H2,(H,18,19)

InChI Key

DBDGIESKIDQGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O)O

Origin of Product

United States

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